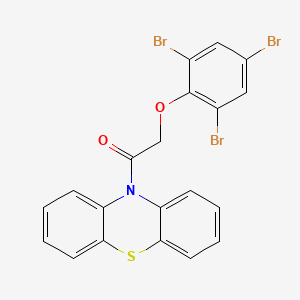

10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties. Phenothiazine derivatives are known for their applications in pharmaceuticals, particularly as antipsychotic and antihistaminic agents . The addition of the 2,4,6-tribromophenoxyacetyl group to the phenothiazine core introduces unique chemical properties that can be exploited in various scientific and industrial applications.

Métodos De Preparación

The synthesis of 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)- typically involves the acylation of phenothiazine with 2,4,6-tribromophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like toluene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.

Análisis De Reacciones Químicas

10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)- involves its interaction with various molecular targets and pathways. The phenothiazine core can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to its antipsychotic effects. Additionally, the compound can inhibit certain enzymes and modulate cellular signaling pathways, contributing to its diverse biological activities .

Comparación Con Compuestos Similares

10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: can be compared with other phenothiazine derivatives, such as:

10-Phenyl-10H-phenothiazine: Known for its use in organic synthesis and as a precursor for other heterocyclic compounds.

10H-Phenothiazine, 10-((2,4,6-trinitrophenoxy)acetyl)-: Another derivative with different substituents that may exhibit distinct chemical and biological properties.

The uniqueness of 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-

Actividad Biológica

10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)- is a derivative of phenothiazine that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Overview of Phenothiazine Derivatives

Phenothiazines are a class of compounds known for their diverse biological activities. They are primarily recognized for their use as antipsychotic medications but have also been studied for their potential in treating various diseases due to their ability to interact with multiple biological targets. The introduction of substituents, such as the tribromophenoxyacetyl group in this compound, can significantly alter its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine derivatives. The compound 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)- has shown promising results against various cancer cell lines:

Case Study: MCF-7 Cell Line

In vitro studies demonstrated that the compound inhibited the proliferation of MCF-7 cells with an IC50 value significantly lower than that observed in non-tumorigenic cells (MCF-10A), suggesting a selective cytotoxic effect that may reduce side effects in normal tissues . Molecular docking studies indicate that the compound binds to tubulin, disrupting microtubule dynamics and leading to apoptosis.

Antibacterial Activity

Phenothiazine derivatives have also been investigated for their antibacterial properties. Notably, thioridazine, a related compound, has been shown to restore susceptibility in drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . While specific data on the antibacterial efficacy of 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)- is limited, its structural similarities to other effective phenothiazines suggest potential antimicrobial activity.

Anti-inflammatory Properties

The anti-inflammatory effects of phenothiazine derivatives are attributed to their ability to inhibit various inflammatory mediators. Studies have indicated that these compounds can modulate signaling pathways involved in inflammation . The introduction of the tribromophenoxyacetyl moiety may enhance these effects by increasing lipophilicity and facilitating better membrane penetration.

Structure-Activity Relationship (SAR)

The biological activity of phenothiazine derivatives is heavily influenced by their structural components. The SAR analysis indicates that modifications on the phenyl ring significantly affect cytotoxicity and selectivity against cancer cells. For instance:

Propiedades

Número CAS |

136776-26-6 |

|---|---|

Fórmula molecular |

C20H12Br3NO2S |

Peso molecular |

570.1 g/mol |

Nombre IUPAC |

1-phenothiazin-10-yl-2-(2,4,6-tribromophenoxy)ethanone |

InChI |

InChI=1S/C20H12Br3NO2S/c21-12-9-13(22)20(14(23)10-12)26-11-19(25)24-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)24/h1-10H,11H2 |

Clave InChI |

USEVHDSTHVJRQX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC4=C(C=C(C=C4Br)Br)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.